

# selpercatinib vs cabozantinib vandetanib RET mutant MTC

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## Compound Focus: Selpercatinib

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## Efficacy and Safety Comparison

Parameter	Selpercatinib	Cabozantinib / Vandetanib
Progression-Free Survival (PFS)	Not Reached	16.8 months [1]
Hazard Ratio (HR) for PFS	0.28 (95% CI: 0.16-0.48; p<0.0001) [1]	(Reference)
Overall Response Rate (ORR)	69.4% [1]	38.8% [1]
Complete Response (CR) Rate	11.9% [1]	4.1% [1]
Treatment Discontinuation due to Adverse Events	4.7% [1]	26.8% [1]
Grade ≥3 Treatment-Emergent Adverse Events	52.8% [1]	76.3% [1]
Patient-Reported "High" Side-Effect Burden	8% of time on treatment [2]	24% of time on treatment [2]

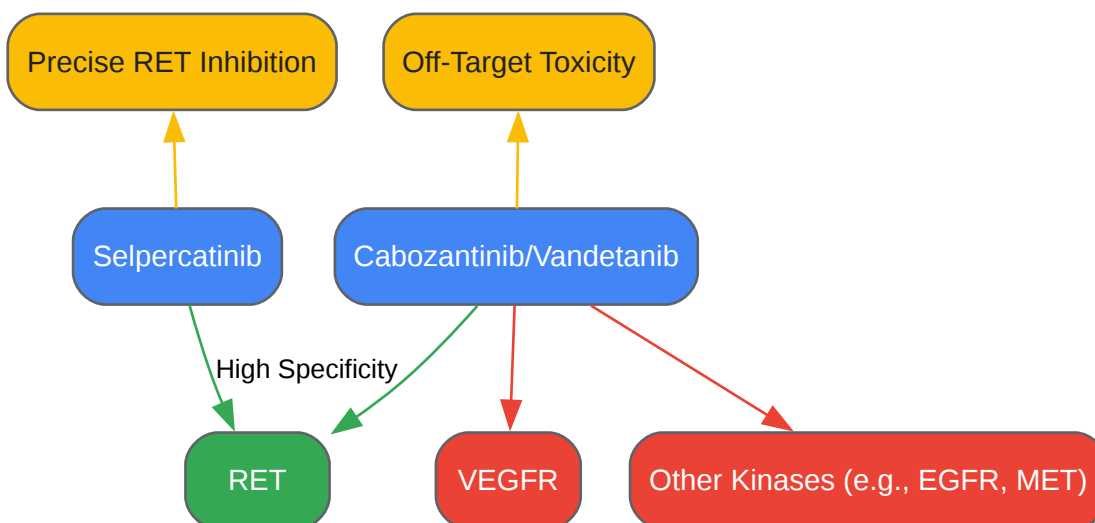
## Experimental Data and Trial Design

The data in the table above comes from the **LIBRETTO-531 (NCT04211337)** trial, a randomized, phase 3 study that provides the most direct comparison [2] [1].

- **Patient Population:** The trial enrolled 291 patients with advanced, unresectable, or metastatic *RET*-mutant MTC who had not received prior kinase inhibitor treatment. Patients were required to have documented disease progression within 14 months before enrollment [1].
- **Intervention and Dosing:**
  - **Selpercatinib arm:** 160 mg taken orally twice daily [1].
  - **Control arm:** Physician's choice of either **cabozantinib (140 mg daily)** or **vandetanib (300 mg daily)** [1].
- **Primary Endpoint: Progression-Free Survival (PFS)** assessed by a Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria [1].
- **Key Secondary Endpoints:** Included overall survival (OS), overall response rate (ORR), and safety [1]. A pre-specified secondary analysis also included **Patient-Reported Tolerability (PRT)** as a novel endpoint [2].

## Molecular Mechanisms and Rationale

The superior performance of **selpercatinib** is rooted in its distinct mechanism of action at the molecular level compared to the multi-kinase inhibitors (MKIs). The following diagram illustrates the key differential mechanisms.



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- **Selpercatinib: A Highly Selective RET Inhibitor:** **Selpercatinib** is designed to potently and specifically target the RET kinase protein, competitively occupying its ATP-binding pocket [3]. This leads to precise inhibition of RET-driven oncogenic signaling pathways (like RAS/MAPK and PI3K/AKT) with minimal impact on other kinases [4] [3].
- **Cabozantinib and Vandetanib: Multi-Kinase Inhibitors (MKIs):** In contrast, cabozantinib and vandetanib are MKIs that incompletely inhibit a range of kinases beyond RET, most notably the Vascular Endothelial Growth Factor Receptor (VEGFR) [3]. While this provides some anti-RET activity, the **stronger inhibition of VEGFR is a primary source of dose-limiting toxicities** such as hypertension, hand-foot syndrome, and mucosal inflammation [3] [1]. Their pharmacodynamic action against VEGFR is stronger than against RET, and they show insufficient activity against certain resistance mutations [4].

## Key Insights for Drug Development Professionals

- **Patient-Reported Tolerability as an Endpoint:** The LIBRETTO-531 trial incorporated a novel, quantifiable Patient-Reported Tolerability (PRT) metric as a multiplicity-controlled endpoint [2]. This demonstrates a growing trend to complement traditional survival endpoints with direct measures of patient experience, which is crucial for evaluating the true clinical benefit of a better-tolerated, targeted therapy.
- **Addressing Resistance:** The development of next-generation RET inhibitors like **BYS10** and **EP0031** is already underway to overcome on-target resistance mutations (e.g., RET G810R/S) that can emerge after treatment with **selpercatinib** or pralsetinib [5] [6]. These agents show promising activity in early-phase trials against resistant forms of the kinase [5] [6].

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